molecular formula C15H9ClFN3O2 B2843736 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 865249-31-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2843736
CAS RN: 865249-31-6
M. Wt: 317.7
InChI Key: VPWBJAYDTLPKJI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions under which the reactions take place, the products formed, and the yield of the products .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity and stability .

Scientific Research Applications

Antimicrobial Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been investigated for its antimicrobial properties. The oxadiazole ring in its structure is known for its ability to inhibit the growth of various bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics and antifungal agents .

Anticancer Research

This compound has shown potential in anticancer research due to its ability to interfere with cell proliferation. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a valuable compound for developing new cancer therapies .

Anti-inflammatory Applications

Research has demonstrated that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against RNA and DNA viruses. Its ability to inhibit viral replication makes it a promising candidate for developing antiviral drugs, which are crucial in the fight against viral infections .

Neuroprotective Effects

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has shown neuroprotective effects in various studies. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is essential in protecting cells from oxidative damage. This property is beneficial in preventing various diseases caused by oxidative stress, including cardiovascular diseases and certain types of cancer .

Mechanism of Action

This is typically used in the context of drugs and involves the study of how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves the study of potential future applications of the compound. It includes ongoing research and potential areas of application .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWBJAYDTLPKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

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